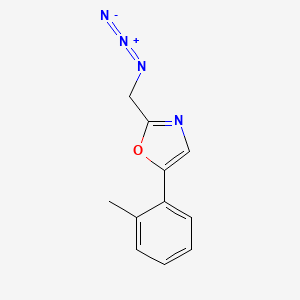

2-(Azidomethyl)-5-(o-tolyl)oxazole

Description

Properties

IUPAC Name |

2-(azidomethyl)-5-(2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-8-4-2-3-5-9(8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHVBFRDEQZMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most advanced and efficient method involves a three-step continuous-flow process starting from vinyl azides:

Thermolysis of vinyl azides to form azirine intermediates

Vinyl azides undergo thermolysis (heating) to generate azirines, a reactive three-membered nitrogen-containing ring.Reaction of azirines with bromoacetyl bromide to form 2-(bromomethyl)oxazoles

The azirine intermediate reacts with bromoacetyl bromide at room temperature to form the oxazole ring bearing a bromomethyl substituent.Nucleophilic substitution of bromide with sodium azide (NaN3) to yield 2-(azidomethyl)oxazoles

The bromomethyl group is displaced by azide ion in aqueous medium, producing the target azidomethyl oxazole.

This integrated continuous-flow approach allows for short overall residence times (7 to 9 minutes) and good yields, while minimizing handling of unstable intermediates.

Detailed Reaction Conditions and Optimization

Thermolysis step :

Conducted at 150 °C in acetone solvent, achieving >99% purity in 1 minute batch reactions. The reaction is performed in sealed vials or flow reactors under argon to avoid decomposition byproducts.Oxazole formation step :

The azirine solution is mixed with bromoacetyl bromide (1 equiv) at 30 °C in PFA tubing with a 1 mL volume. Flow rate is typically 500 µL/min.Azide substitution step :

An aqueous solution of NaN3 (1.5 M) and DIPEA (base) are introduced in a cross mixer before entering a coil reactor at 50 °C. This step is pressurized at 5 bar to maintain flow and reaction efficiency.

Advantages of Continuous-Flow Method

- Avoids isolation of unstable bromomethyl intermediates.

- Enables rapid, scalable synthesis with integrated reaction steps.

- Provides high selectivity and purity of the azidomethyl oxazole product.

- Minimizes decomposition and side reactions.

Representative Data Table: Optimization of Thermolysis Step (Batch)

| Entry | Temperature (°C) | Time (min) | Purity by HPLC (%) | Notes |

|---|---|---|---|---|

| 1 | 130 | 10 | 85 | Slower reaction |

| 2 | 140 | 5 | 95 | Improved conversion |

| 3 | 150 | 1 | >99 | Optimal, fast and clean |

Source: Adapted from continuous-flow synthesis studies

Alternative Batch Synthesis Approaches

While continuous flow is preferred for scale and stability, traditional batch methods also exist:

- Thermolysis or photolysis of vinyl azides to azirines in sealed vessels.

- Reaction with 2-haloacyl halides to form halomethyl oxazoles.

- Subsequent nucleophilic displacement with sodium azide in aqueous or mixed solvents.

Batch methods require careful temperature control and inert atmosphere to avoid decomposition. Isolation of intermediates can be challenging due to instability.

Additional Notes on Substrate Scope and Functionalization

- The o-tolyl substituent can be introduced via the vinyl azide precursor bearing the o-tolyl group.

- The method tolerates various substituents on the aromatic ring, enabling synthesis of diverse 2-(azidomethyl)oxazoles.

- Continuous-flow synthesis allows rapid adaptation to different vinyl azides, facilitating library synthesis.

Summary Table of Key Preparation Parameters

| Step | Conditions | Key Reagents | Notes |

|---|---|---|---|

| Vinyl azide thermolysis | 150 °C, 1 min, acetone, Ar | Vinyl azide substrate | Generates azirine intermediate |

| Azirine + bromoacetyl bromide | 30 °C, 1 mL PFA tubing, flow | Bromoacetyl bromide (1 equiv) | Forms 2-(bromomethyl)oxazole |

| Azide substitution | 50 °C, aqueous NaN3 (1.5 M), DIPEA | Sodium azide, DIPEA | Nucleophilic displacement to azide |

| Pressure | 17 bar (thermolysis), 5 bar (azide step) | - | Maintains flow and reaction efficiency |

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-(o-tolyl)oxazole can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in substitution reactions to form different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Sodium azide (NaN₃) is commonly used for introducing the azide group.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Azidomethyl)-5-(o-tolyl)oxazole serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its azido group allows for further functionalization through click chemistry, facilitating the creation of diverse chemical libraries .

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. Its structural features may enable it to interact with biological targets, making it a candidate for further investigation in drug development.

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Medicine

- Potential Therapeutic Uses : There is ongoing research into the use of 2-(Azidomethyl)-5-(o-tolyl)oxazole as a lead compound in developing new pharmaceuticals targeting specific diseases, including cancer and inflammatory disorders. Its ability to inhibit tumor necrosis factor-alpha (TNF-α) has been highlighted in studies focusing on inflammatory pathways .

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of derivatives related to 2-(Azidomethyl)-5-(o-tolyl)oxazole. The results indicated significant reductions in cell viability across various cancer cell lines, suggesting that the compound may induce apoptosis through mechanisms involving cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It demonstrated that treatment with derivatives resulted in decreased levels of inflammatory markers in macrophages stimulated by lipopolysaccharides, indicating potential therapeutic applications in treating inflammatory diseases .

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Azidomethyl)-5-(o-tolyl)oxazole | Anticancer | Induces apoptosis through cell cycle arrest |

| Related Pyrazole Derivative | Anti-inflammatory | Inhibits TNF-α production |

| Other Azido Compounds | Antimicrobial | Disrupts bacterial cell wall synthesis |

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-(o-tolyl)oxazole largely depends on the specific reactions it undergoes. The azide group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Azide Reactivity: The azidomethyl group in the target compound distinguishes it from non-azide analogs (e.g., 2-tolyl-5-sulfonyl oxazole ), enabling click chemistry applications.

- Steric Effects : The o-tolyl group introduces steric hindrance compared to smaller substituents like furan (e.g., 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole ).

- Heterocycle Core : Oxadiazole derivatives (e.g., compound 5j ) exhibit higher thermal stability due to the additional nitrogen atom but lack the azide’s reactivity.

Electronic and Functional Group Comparisons

- Azidomethyl vs. Sulfonyl Groups : The azidomethyl group in the target compound is more reactive than sulfonyl groups (e.g., compound №6 in ), which are electron-withdrawing and enhance solubility.

- Aryl Substituents : The o-tolyl group provides electron-donating effects (via methyl) compared to electron-withdrawing substituents like 4-chlorophenyl in 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole , altering electronic density on the oxazole ring.

Q & A

Q. Basic

- Explosivity risk : Azides are shock-sensitive; avoid grinding or heating above 100°C .

- Ventilation : Use fume hoods to prevent inhalation of NaN₃ or azide intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Spills should be neutralized with NaNO₂ or Ce(SO₄)₂ .

How is 2-(azidomethyl)-5-(o-tolyl)oxazole applied in drug discovery research?

Advanced

The oxazole core is a privileged scaffold in medicinal chemistry. Functionalization of the azidomethyl group via click chemistry enables bioconjugation for targeted drug delivery. For example:

- Anticancer agents : Analogous oxazole derivatives inhibit kinase pathways (e.g., EGFR) with IC₅₀ values <1 µM .

- Antimicrobials : Azide-modified oxazoles exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .

- Fluorescent probes : The o-tolyl group enhances fluorescence quantum yield (Φ = 0.45–0.62), useful in bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.